5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol is a chemical compound with the molecular formula C8H24N2O6Si2. It contains a total of 41 bonds, including 17 non-hydrogen bonds, 11 rotatable bonds, 2 secondary amine groups (aliphatic), and 6 hydroxyl groups
Vorbereitungsmethoden
The synthesis of 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol involves multiple stepsIndustrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The secondary amine groups can be reduced to primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties.
Wirkmechanismus
The mechanism by which 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol include other silicon and nitrogen-containing compounds. These compounds may share some chemical properties but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of silicon, nitrogen, and hydroxyl groups, which may confer distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
479668-29-6 |
---|---|
Molekularformel |
C8H24N2O6Si2 |
Molekulargewicht |
300.46 g/mol |
IUPAC-Name |
N,N'-bis(3-trihydroxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H24N2O6Si2/c11-17(12,13)7-1-3-9-5-6-10-4-2-8-18(14,15)16/h9-16H,1-8H2 |
InChI-Schlüssel |
AVHZNOBSAZKQEL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCC[Si](O)(O)O)C[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.